(S)-(+)-1-(4-Methoxyphenyl)ethyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(+)-1-(4-Methoxyphenyl)ethyl isothiocyanate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a chiral center, which is bonded to a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-1-(4-Methoxyphenyl)ethyl isothiocyanate typically involves the reaction of (S)-(+)-1-(4-Methoxyphenyl)ethylamine with thiophosgene (CSCl2) or other thiocarbonyl compounds. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to prevent decomposition of the isothiocyanate product. The reaction can be represented as follows:
(S)-(+)-1-(4-Methoxyphenyl)ethylamine+CSCl2→(S)-(+)-1-(4-Methoxyphenyl)ethyl isothiocyanate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-1-(4-Methoxyphenyl)ethyl isothiocyanate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and thiocarbamates.
Oxidation: Reaction with oxidizing agents to form sulfonyl derivatives.
Reduction: Reaction with reducing agents to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or methanol, under mild temperature conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reactions are usually carried out in aqueous or organic solvents, under controlled temperature conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
(S)-(+)-1-(4-Methoxyphenyl)ethyl isothiocyanate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-(+)-1-(4-Methoxyphenyl)ethyl isothiocyanate involves its interaction with cellular proteins and enzymes. The isothiocyanate group can react with nucleophilic amino acid residues, such as cysteine and lysine, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity and disruption of cellular signaling pathways. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS).
Comparison with Similar Compounds
Similar Compounds
- Phenyl isothiocyanate
- 4-Methoxyphenyl isothiocyanate
- 1-(4-Methoxyphenyl)ethylamine
Uniqueness
(S)-(+)-1-(4-Methoxyphenyl)ethyl isothiocyanate is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and interactions with molecular targets. This distinguishes it from other similar compounds that lack chirality or have different stereochemistry.
Properties
IUPAC Name |
1-(1-isothiocyanatoethyl)-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-8(11-7-13)9-3-5-10(12-2)6-4-9/h3-6,8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWJPQXDLZDTBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N=C=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.